Technical Guide: Cis and Trans Isomers of 2-Methoxy-1-Cyclopropylethene
This guide details the synthesis, characterization, and reactivity of the cis (Z) and trans (E) isomers of 2-methoxy-1-cyclopropylethene (also known as (2-cyclopropylvinyl) methyl ether). Executive Summary 2-Methoxy-1-cy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, characterization, and reactivity of the cis (Z) and trans (E) isomers of 2-methoxy-1-cyclopropylethene (also known as (2-cyclopropylvinyl) methyl ether).
Executive Summary
2-Methoxy-1-cyclopropylethene is a critical enol ether intermediate used primarily for the one-carbon homologation of cyclopropanecarbaldehyde to cyclopropylacetaldehyde. Its utility lies in the unique reactivity of the enol ether moiety, which serves as a masked aldehyde equivalent stable under basic conditions but highly labile in acidic environments.
For researchers in drug development, this molecule represents a strategic entry point into cyclopropyl-containing pharmacophores , offering a reliable pathway to introduce the cyclopropylmethyl motif—a bioisostere often used to improve metabolic stability and potency in lead compounds.
Structural Characterization & Stereochemistry
The stereochemical assignment of the cis (Z) and trans (E) isomers is pivotal, as their reactivity profiles—particularly in cycloadditions—can differ significantly.
NMR Spectroscopic Distinction
The definitive method for distinguishing the isomers is
NMR spectroscopy , specifically analyzing the vicinal coupling constants () of the vinylic protons.
Feature
Cis (Z) Isomer
Trans (E) Isomer
Diagnostic Logic
Coupling Constant ()
6.0 – 7.0 Hz
12.0 – 13.0 Hz
The Karplus relationship dictates a larger value for the trans dihedral angle () compared to cis ().
Chemical Shift () - H
~5.9 – 6.0 ppm
~6.2 – 6.3 ppm
The proton adjacent to the oxygen (H) is deshielded.
Chemical Shift () - H
~4.2 – 4.5 ppm
~4.8 – 5.0 ppm
The proton adjacent to the cyclopropane (H) is shielded relative to H.
NOE Signal
Strong
Weak / Absent
Nuclear Overhauser Effect (NOE) between vinylic protons confirms spatial proximity in the cis isomer.
Conformational Considerations
The cyclopropyl group introduces unique conformational constraints. The molecule prefers an s-trans conformation across the C(cyclopropyl)-C(vinyl) bond to minimize steric clash between the vinyl protons and the cyclopropane ring methine.
Synthetic Pathways
The most robust synthesis involves the Wittig olefination of cyclopropanecarbaldehyde. This method typically yields a mixture of E and Z isomers, with the ratio dependent on the salt conditions and temperature.
Purification: Flash column chromatography (Pentane/Ether 95:5) or vacuum distillation.[1] The product is a volatile liquid; avoid prolonged high-vacuum exposure.
Reactivity Profile & Applications
The enol ether functionality dictates the reactivity of this molecule. It acts as a nucleophile in cycloadditions and an electrophile precursor upon protonation.
Acid-Catalyzed Hydrolysis (Homologation)
The primary application is the conversion to cyclopropylacetaldehyde . This is a "masked" aldehyde strategy.
Mechanism: Protonation of the
-carbon Oxocarbenium ion Water attack Hemiacetal Collapse to aldehyde.
Protocol: Treat the enol ether with 1N HCl in THF/Water (4:1) at room temperature for 1 hour.
Cycloadditions
The electron-rich double bond makes the molecule a suitable partner for inverse-electron-demand Diels-Alder reactions or [2+2] cycloadditions, allowing for the construction of complex cyclopropyl-fused ring systems.
Lithiation
Treatment with t-BuLi can deprotonate the vinylic position (typically
to the oxygen), generating a vinyllithium species that can trap electrophiles, retaining the double bond geometry.
References
Levine, S. G. (1958). "A New Aldehyde Synthesis". Journal of the American Chemical Society, 80(22), 6150–6151. Link
Foundational reference for the methoxymethylenetriphenylphosphorane Wittig reaction.
Conia, J. M., & Barnier, J. P. (1978). "Cyclopropanecarboxaldehyde".[2][3] Organic Syntheses, 58, 12. Link
Authoritative procedure for synthesizing the precursor cyclopropanecarbaldehyde.
Wender, P. A., et al. (1997). "The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin". Journal of the American Chemical Society, 119(33), 7897–7898. Link
Demonstrates the application of methoxymethyl Wittig reagents in complex n
Kelly, S. E. (1991). "Alkene Synthesis". In Comprehensive Organic Synthesis, Vol 1. Pergamon Press.
General reference for E/Z selectivity in Wittig reactions of non-stabilized ylides.
The Unique Electronic Landscape of Cyclopropyl Enol Ethers: A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Moieties with Remarkable Synergy In the vast and intricate world of organic chemistry, the quest for molecular scaffolds that offer unique reactivity and structural properties is perpetual. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Tale of Two Moieties with Remarkable Synergy
In the vast and intricate world of organic chemistry, the quest for molecular scaffolds that offer unique reactivity and structural properties is perpetual. Among the myriad of functional groups available to the modern chemist, the cyclopropyl enol ether stands out as a fascinating and powerful combination. This guide delves into the core electronic properties of this moiety, providing an in-depth analysis for researchers, scientists, and drug development professionals who seek to harness its potential. The inherent ring strain and unique bonding of the cyclopropyl group, when conjugated with the electron-rich enol ether, create a distinct electronic environment that dictates its reactivity and offers compelling opportunities in the design of novel therapeutics.
The cyclopropane ring is a cornerstone of modern molecular design, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[1] Its three-membered ring forces the carbon-carbon bonds into a strained 60° angle, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2] This strain results in C-C bonds with enhanced p-character, often described as "bent" or "banana" bonds, which can interact with adjacent π-systems in a manner akin to a double bond.[1][2]
On the other hand, enol ethers are electron-rich alkenes due to the electron-donating nature of the oxygen atom's lone pairs participating in π-bonding.[3] This donation of electron density makes the double bond highly nucleophilic and susceptible to attack by electrophiles.[3] When these two functionalities are combined, the result is a molecule with a highly activated and electronically distinct double bond, the properties of which are the central focus of this guide.
The Electronic Heart of the Matter: Unraveling the Bonding and Orbital Interactions
The unique electronic properties of cyclopropyl enol ethers arise from the interplay between the Walsh orbitals of the cyclopropane ring and the π-system of the enol ether. This interaction, often termed σ-π conjugation, is the key to understanding their enhanced reactivity.
The Cyclopropyl Group: More Than Just a Strained Ring
To appreciate the electronic contribution of the cyclopropyl group, one must look beyond its simple cyclic structure. Two primary models describe its unique bonding: the Coulson-Moffitt model, which proposes bent C-C bonds with increased p-character, and the Walsh model, which describes a set of molecular orbitals where the C-C bonding electrons have significant π-like character. It is these high-lying Walsh orbitals that can effectively overlap with adjacent p-orbitals.
Caption: σ-π Conjugation in Cyclopropyl Enol Ethers.
This σ-π conjugation leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy of the enol ether, making it a more potent nucleophile.
Spectroscopic Signatures of Electronic Activation
The electronic perturbations within cyclopropyl enol ethers are observable through various spectroscopic techniques.
NMR Spectroscopy: In ¹H NMR spectra, the protons on the double bond of a cyclopropyl enol ether typically exhibit chemical shifts that are influenced by the electron-donating nature of the cyclopropyl group. The cyclopropyl protons themselves often appear at unusually high field due to the ring current effect of the three-membered ring.[4] In ¹³C NMR, the carbons of the double bond will show shifts indicative of increased electron density compared to a simple alkyl enol ether.
Photoelectron Spectroscopy (PES): This technique directly measures the ionization energies of molecular orbitals. For cyclopropyl enol ethers, PES would be expected to show a lower first ionization potential compared to analogous non-cyclopropyl enol ethers, providing direct evidence for the raising of the HOMO energy due to σ-π conjugation.
Reactivity as a Manifestation of Electronic Properties
The enhanced electron density and elevated HOMO energy of cyclopropyl enol ethers make them highly reactive towards a variety of electrophiles and in cycloaddition reactions.
Electrophilic Attack: A Predictable Outcome
Due to the strong electron-donating character of the cyclopropyl group, electrophilic attack on the double bond of a cyclopropyl enol ether is a facile process. The regioselectivity of this attack is governed by the formation of the most stable carbocationic intermediate, which is often stabilized by both the oxygen atom and the cyclopropyl group.
Cycloaddition Reactions: Building Complexity
Cyclopropyl enol ethers are excellent partners in various cycloaddition reactions. Their electron-rich nature makes them particularly well-suited for [2+2] cycloadditions with electron-deficient partners like ketenes, and in inverse-electron-demand Diels-Alder reactions.[3]
Caption: Reactivity Pathways of Cyclopropyl Enol Ethers.
Ring-Opening Reactions: A Gateway to New Scaffolds
The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, particularly through radical or radical cation intermediates. Photoinduced electron transfer (PET) from the electron-rich enol ether can initiate the formation of a radical cation, which can then trigger the cleavage of a C-C bond in the cyclopropane ring.[5] This strategy provides a powerful method for the synthesis of more complex, functionalized ketone derivatives.
Experimental Protocols and Data
A deeper understanding of the electronic properties of cyclopropyl enol ethers can be gained through experimental and computational methods.
Experimental Determination of Oxidation Potentials
Cyclic voltammetry is a powerful technique to measure the oxidation potential of a molecule, which is directly related to its HOMO energy.
Protocol for Cyclic Voltammetry:
Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile) is prepared.
Sample Preparation: The cyclopropyl enol ether of interest is dissolved in the electrolyte solution at a known concentration (typically 1-5 mM).
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which an oxidative peak is observed corresponds to the oxidation potential of the compound.
Table 1: Comparative Oxidation Potentials
Compound
Oxidation Potential (V vs. SCE)
Reference
Cyclohexyl vinyl ether
~1.5
1-Methoxy-1-cyclohexene
~1.2
Hypothetical Cyclopropyl Vinyl Ether
< 1.2 (Predicted)
Note: The value for cyclopropyl vinyl ether is a prediction based on the expected electron-donating effect of the cyclopropyl group.
Computational Analysis: A Window into the Electronic World
Density Functional Theory (DFT) calculations are an invaluable tool for probing the electronic structure of molecules.
Protocol for DFT Calculations:
Geometry Optimization: The 3D structure of the cyclopropyl enol ether is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface.
Molecular Orbital Analysis: The energies and shapes of the molecular orbitals, particularly the HOMO and LUMO, are calculated and visualized.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the extent of σ-π conjugation by examining the donor-acceptor interactions between the Walsh orbitals of the cyclopropane and the π-system of the enol ether.
Applications in Drug Discovery and Development
The unique electronic and structural properties of the cyclopropyl group make it a valuable bioisostere for various functional groups in drug molecules.[1] The incorporation of a cyclopropyl enol ether moiety can influence a molecule's conformation, metabolic stability, and binding affinity.
The electron-rich nature of the enol ether can facilitate interactions with electron-deficient regions of a biological target, such as the positive end of a dipole in an enzyme's active site. The rigid cyclopropyl group can help to lock the molecule into a specific conformation, reducing the entropic penalty upon binding.
Conclusion: A Versatile Building Block with a Bright Future
Cyclopropyl enol ethers represent a class of molecules with a rich and nuanced electronic structure. The synergistic interaction between the strained, electron-donating cyclopropyl ring and the electron-rich enol ether creates a highly activated system with predictable and exploitable reactivity. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of these fundamental electronic properties is paramount for the rational design of new reactions and the development of novel therapeutic agents. As our ability to probe and understand molecular electronics continues to advance, the full potential of this remarkable functional group is yet to be realized.
References
Waske, P. A., & Mattay, J. (2005). Synthesis of cyclopropyl silyl ethers and their facile ring opening by photoinduced electron transfer as key step in radical/radical cationic cascade reactions. Tetrahedron, 61(43), 10254-10266.
Miyake, Y., Nakajima, K., & Nishibayashi, Y. (2013). Design of a Photocatalytic [2+2] Cycloaddition Reaction Using Redox‐Tag Strategy. Chemistry–A European Journal, 19(44), 14812-14816.
Mo, Y., & Schleyer, P. v. R. (1996). An energetic decomposition analysis of the rotational barriers in n-butane and 1-butene. Journal of the American Chemical Society, 118(29), 6979-6986.
Wiberg, K. B. (1996). Bent bonds in organic compounds. Accounts of Chemical Research, 29(5), 229-234.
de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition in English, 18(11), 809-826.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
Hamon, D. P. G., & Pullen, K. M. (1975). Synthesis of an enol-ether of a cyclopropanone from a diazoalkenylether: a novel class of compound.
Clark, D. T., & Lilley, D. M. J. (1970). The electronic structure of cyclopropenone.
Wang, X., Takami, S., Kubo, M., & Miyamoto, A. (2002).
Nes, W. D., Benson, M., Lundin, R. E., & Le, P. H. (1988). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 85(16), 5759-5763.
Erker, G., Aulbach, M., Knickmeier, M., & Wingbermühle, D. (1993). Stereo-electronic interaction in complex molecules: cyclopropyl conjugation with Lewis acidic centres across connecting carbon–carbon triple bonds.
Kirmse, W. (2002). Carbene Chemistry: From Fleeting Intermediates to Powerful Reagents.
Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition metal chemistry of cyclopropenes and cyclopropanes. Chemical Reviews, 107(7), 3117-3179.
University of Alberta. (n.d.). Tables For Organic Structure Analysis.
Straub, H., Ryabchuk, P., Rubina, M., & Rubin, M. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules, 27(20), 7069.
Talybov, A. G., & Starikova, O. V. (2020). The Cyclopropyl Group in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 54(3), 225-236.
YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. [Video]. YouTube.
BenchChem. (2025). The Electronic Structure of 1-Ethenyl-cyclobutene: An In-Depth Technical Guide.
Wikipedia. (2023, December 19). Enol ether. In Wikipedia. Retrieved from [Link]
Kubas, A., & Ochsenfeld, C. (2013). A theoretical study on the mechanism of the [2+ 2] cycloaddition of ketene and ethene. The Journal of organic chemistry, 78(15), 7496-7504.
Watson, D. A., & Jacobsen, E. N. (2008). Enantioselective [2+ 2] cycloadditions of ketenes and N-vinylpyrrolidinone. Journal of the American Chemical Society, 130(38), 12594-12595.
Waske, P. A., & Mattay, J. (2006). PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers. Synlett, 2006(10), 1541-1558.
Mo, Y., & Pauk, J. (1999). Theoretical study of the [2+ 2] cycloaddition of ketene with ethylene. The Journal of Physical Chemistry A, 103(40), 8149-8154.
Wikipedia. (2023, November 29). Cycloaddition. In Wikipedia. Retrieved from [Link]
Hamon, D. P. G., & Pullen, K. M. (1975). Synthesis of an enol-ether of a cyclopropanone from a diazoalkenylether: a novel class of compound.
Clark, D. T., & Lilley, D. M. J. (1970). The electronic structure of cyclopropenone.
Krylov, A. I. (2019). CHEM 545 Theory and Practice of Molecular Electronic Structure. USC.
Yoshida, K., Okafuji, Y., & Shishido, K. (2006). A theoretical study on the electronic structures and spectroscopic properties of cyclopropane in ground and excited states. Chemical Physics Letters, 425(1-3), 143-147.
Mo, Y. (2009). A theoretical study on the mechanism of [2+ 2] cycloaddition of ketene with imine. Journal of molecular structure: THEOCHEM, 903(1-3), 108-113.
Fox, J. M., & Yan, N. (2005). Catalytic, enantioselective, [2+ 2] cycloadditions of ketenes and N-vinyl amides. Journal of the American Chemical Society, 127(36), 12488-12489.
Wiberg, K. B., & Nist, B. J. (1962). Nuclear magnetic resonance spectroscopy. Cyclopropane derivatives. Journal of the American Chemical Society, 84(22), 4226-4231.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Strain-Driven Pharmacophore
Vinylcyclopropanes (VCPs) occupy a unique niche in medicinal chemistry, serving simultaneously as high-affinity structural scaffolds and reactive mechanistic probes. Characterized by a strained cyclopropane ring conjugated to a vinyl group (approximate strain energy ~27–28 kcal/mol), this motif offers a dual utility:
Structural Rigidity: In FDA-approved therapeutics (specifically HCV protease inhibitors), the VCP moiety acts as a rigidifying linker that locks bioactive conformations, optimizing entropy of binding.
Metabolic Reactivity: The system is a "loaded spring." Upon radical activation (e.g., by Cytochrome P450), the ring undergoes rapid opening to form stable cyclopentenes or reactive alkylating species. This makes VCPs valuable as "radical clocks" but also presents a toxicity liability (mechanism-based inactivation) that must be managed via substitution (e.g., fluorination).
This guide details the strategic incorporation of VCPs into drug scaffolds, methods for their synthesis, and the mechanistic principles governing their reactivity in biological systems.
Medicinal Chemistry Applications
The "Gold Standard": HCV NS3/4A Protease Inhibitors
The most successful application of VCPs is in the design of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. In this context, the VCP moiety is not intended to react; rather, it serves as a P1-P1' linker that enforces a bioactive macrocyclic conformation.
The Challenge: The NS3 protease active site is shallow and solvent-exposed.[1] Linear peptides bind with low affinity due to high entropic penalties.
The VCP Solution: Cyclization linking the P1 substituent (vinyl) and the P3 substituent creates a macrocycle. The VCP motif specifically rigidifies the P1' segment, positioning the acylsulfonamide warhead perfectly against the catalytic triad (His57, Asp81, Ser139).
Key Drug Examples:
Drug
Generation
VCP Role
Structural Feature
Simeprevir
2nd Gen
Macrocyclic Linker
Non-covalent P1-P3 macrocycle; VCP locks the "bound" conformation.
Paritaprevir
2nd Gen
Macrocyclic Linker
P1-P3 macrocycle; VCP ensures high affinity for GT1a/1b.
Grazoprevir
2nd Gen
Macrocyclic Linker
P2-P4 macrocycle containing a VCP-like constraint (biaryl ether).
While useful for binding, the VCP moiety is a potential "structural alert." Cytochrome P450 enzymes can oxidize the vinyl group or abstract a hydrogen atom, generating a radical.
Suicide Inhibition: If a radical forms adjacent to the cyclopropane, the ring opens rapidly (
), generating a reactive alkyl radical that can covalently bind to the P450 heme porphyrin, irreversibly inactivating the enzyme.
Mitigation Strategy: Third-generation inhibitors (e.g., Glecaprevir , Voxilaprevir ) incorporate fluorine or trifluoromethyl groups on the macrocycle. The strong C-F bonds resist metabolic abstraction and alter the electronics of the ring, suppressing the radical opening pathway while maintaining the necessary 3D shape.
Chemical Biology: The Radical Clock Mechanism
The VCP system is a classic "radical clock" used to detect radical intermediates in enzymatic reactions. The rate of rearrangement from the vinylcyclopropyl radical to the cyclopentenyl radical is a defined physical constant.
Mechanism of Ring Expansion
The transformation is driven by the release of ring strain.
Radical Generation: Homolytic cleavage or H-abstraction generates a cyclopropylcarbinyl-type radical.
Ring Opening: The cyclopropane bond cleaves to relieve strain.
Rearrangement: The system reorganizes into a thermodynamically more stable cyclopentene.
Figure 1: Mechanistic divergence of Vinylcyclopropane activation. The pathway leads either to rearrangement (benign) or heme alkylation (toxicity).
Synthetic Protocols
Protocol A: Pd-Catalyzed Modular Synthesis of VCPs
Source: Adapted from recent Pd(I) dimer catalysis methodologies (e.g., chemical literature 2023-2025).
Objective: Rapid assembly of complex VCPs under mild conditions, avoiding unstable diazo intermediates.
Catalyst Prep: In a glovebox or under Argon, weigh
(2.5 mol%) into a reaction vial.
Substrate Addition: Add the vinyl bromide derivative (1.0 equiv, 0.5 mmol) dissolved in toluene (2.5 mL, 0.2 M).
Reagent Addition: Add the cyclopropyl zinc reagent (1.5 equiv) dropwise via syringe over 5 minutes at room temperature.
Reaction: Stir vigorously at 25°C for 30 minutes. The reaction is typically complete when the solution turns from dark red to black (precipitation of Zn salts).
Workup: Quench with saturated
(aq). Extract with EtOAc ( mL). Dry organics over and concentrate.
Objective: Conversion of a VCP precursor to a cyclopentene core (e.g., for natural product synthesis).
Step-by-Step:
Setup: Dissolve VCP substrate (1 mmol) in degassed chlorobenzene (0.1 M).
Thermal Activation: Heat the sealed tube to 140°C (or microwave at 160°C for 20 min).
Monitoring: Monitor by TLC/LCMS for the disappearance of the VCP (distinctive upfield cyclopropyl protons in NMR disappear; olefinic signals shift).
Isolation: Evaporate solvent. The product is often clean enough for the next step; otherwise, filter through a silica plug.
Strategic Decision Framework
When to use a VCP in a drug candidate? Use the following logic flow to balance affinity gains against toxicity risks.
Figure 2: Decision matrix for incorporating vinylcyclopropanes in lead optimization.
References
Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. Link
Raboisson, P., et al. (2008). Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters. Link
Hudlicky, T., et al. (2010). From Discovery to Application: 50 Years of the Vinylcyclopropane–Cyclopentene Rearrangement. Chemical Reviews. Link
Ortiz de Montellano, P. R. (2016). Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation. Journal of the American Chemical Society. Link
Götze, J., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition. Link
Assaf, Z., et al. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology. Link
Application Note: Palladium-Catalyzed Cross-Coupling of Cyclopropyl Vinyl Ethers
Strategies for Ring Preservation and Regioselective Arylation Executive Summary Cyclopropyl vinyl ethers (CPVEs) represent a unique class of "masked" carbonyls and rigid structural motifs in medicinal chemistry. Their cr...
Author: BenchChem Technical Support Team. Date: February 2026
Strategies for Ring Preservation and Regioselective Arylation
Executive Summary
Cyclopropyl vinyl ethers (CPVEs) represent a unique class of "masked" carbonyls and rigid structural motifs in medicinal chemistry. Their cross-coupling via Palladium catalysis presents a dichotomy: the high electron density of the vinyl ether promotes rapid oxidative functionalization, yet the strain energy of the cyclopropyl ring (27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening or Pd-mediated rearrangement (cyclopropylcarbinyl-to-homoallyl).
This guide details protocols for the Heck-Matsuda arylation and Suzuki-Miyaura coupling of CPVE systems. Emphasis is placed on ligand-controlled regioselectivity (α- vs. β-arylation) and the suppression of hydrolytic decomposition.
Mechanistic Considerations & Challenges
The primary challenge in coupling CPVEs is the "Cyclopropyl Clock." Upon Pd-olefin coordination or insertion, the formation of a cationic or radical character at the cyclopropylcarbinyl position can trigger ring opening faster than the desired reductive elimination.
2.1 The Bifurcation Point
Path A (Retention): Rapid
-hydride elimination restores the olefin, retaining the cyclopropane. This requires electron-rich, bidentate ligands to stabilize the Pd(II) intermediate.
Path B (Ring Opening): If the
-elimination is slow, or if the reaction medium is acidic, the cyclopropyl ring opens to form dienes or homoallylic ketones.
2.2 Regioselectivity (Electronic Control)
Vinyl ethers are electron-rich olefins.
Neutral conditions: Pd coordinates to the alkene; insertion is governed by sterics, often leading to mixtures.
Cationic conditions (Heck-Matsuda): Dissociation of a halide ligand creates a cationic Pd species. The electron-rich vinyl ether directs the Pd to the
-carbon and the aryl group to the -carbon (internal arylation), forming valuable -aryl ketones upon hydrolysis.
Figure 1: Mechanistic bifurcation in CPVE cross-coupling. Bidentate ligands favor the Alpha-pathway and rapid elimination, preventing ring opening.
Critical Optimization Parameters
The following table summarizes the impact of reaction variables specifically for Cyclopropyl Vinyl Ethers.
Parameter
Recommendation
Rationale
Ligand
dppp (1,3-bis(diphenylphosphino)propane)
The "bite angle" of dppp favors -regioselectivity and accelerates reductive elimination, outcompeting ring opening.
Base
Ag₂CO₃ or Tl₂CO₃ (Specialized) Et₃N (Standard)
Silver salts act as halide scavengers, promoting the cationic Heck pathway which is faster and more regioselective.
Solvent
Anhydrous DMF or Toluene
Strictly anhydrous conditions are required. Trace water leads to immediate hydrolysis of the product to the ketone.
Temperature
60°C - 80°C
Higher temperatures (>100°C) promote thermal rearrangement of the cyclopropane ring.
Additives
Molecular Sieves (4Å)
Essential to scavenge water produced by base neutralization or ambient moisture.
Protocol A: Heck-Matsuda
-Arylation of CPVE
Target: Synthesis of
-aryl-1-cyclopropylvinyl ethers (precursors to -aryl ketones).
Scope: Coupling of Aryl Bromides/Triflates with (1-ethoxyvinyl)cyclopropane.
Base: Et₃N (2.5 equiv) or Ag₂CO₃ (1.1 equiv for difficult substrates)
Solvent: Anhydrous DMF (0.2 M)
4.2 Step-by-Step Procedure
Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ and dppp. Add 1/3 of the DMF volume and stir at RT for 15 min until a clear yellow/orange solution forms (generation of Pd-dppp complex).
Substrate Addition: Add the Aryl Bromide, Base, and activated 4Å Molecular Sieves.
Olefin Addition: Add (1-ethoxyvinyl)cyclopropane via syringe. Note: Ensure the CPVE is distilled and free of acid traces.
Reaction: Seal the tube and heat to 80°C for 4–12 hours. Monitor by TLC (Alumina plates recommended to avoid hydrolysis on Silica).
Workup (Crucial):
Cool to RT. Dilute with Et₂O (containing 1% Et₃N).
Filter through a pad of Celite/basic alumina (top layer Celite, bottom layer Basic Alumina).
Do not use acidic aqueous washes. Wash rapidly with pH 8 buffered brine.
Purification: Flash chromatography on Basic Alumina (Grade III) using Hexanes/EtOAc + 1% Et₃N. Silica gel will hydrolyze the ether to the ketone.
Protocol B: Suzuki-Miyaura Synthesis of Aryl-CPVEs
Target: Synthesis of 1-Cyclopropyl-1-arylalkenes (via Enol Triflates).
Advantage: Avoids the direct use of sensitive vinyl ethers; builds the scaffold from stable ketones.
Figure 2: Workflow for generating Aryl-CPVEs via Vinyl Triflates.
5.3 Detailed Methodology
Enol Triflate Formation:
Cool a solution of cyclopropyl ketone in THF to -78°C.
Add KHMDS (1.1 equiv) dropwise. Stir 30 min.
Add PhNTf₂ (1.2 equiv) in THF. Warm to 0°C over 2 hours.
Quench with saturated NaHCO₃ (not NH₄Cl, to maintain basicity). Extract and concentrate.[1][2]
Stability Note: Use the triflate immediately or store at -20°C under Argon.
Cross-Coupling:
Combine Vinyl Triflate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv) in THF/H₂O (10:1).
Degas heavily (sparge with Ar for 15 min).
Add Pd(PPh₃)₄ (5 mol%).
Heat to 65°C for 4 hours.
Result: This yields the 1-aryl-1-cyclopropylalkene . While not an ether, this is the pharmacophore often targeted. If the ether is required, use Protocol A.
Troubleshooting & QC
Observation
Root Cause
Corrective Action
Product is a ketone, not an ether
Hydrolysis during workup or on column.
Use Basic Alumina for purification. Add 1% Et₃N to all eluents. Avoid acidic stains (Hanessian's); use KMnO₄.
Ring-opened dienes observed
-hydride elimination was too slow; Pd migration occurred.
Switch to bidentate ligands (dppp or dppf). Decrease reaction temperature.
Low Conversion
Oxidative addition to vinyl ether is sluggish.
Use Ag₂CO₃ to abstract the halide and create a more reactive cationic Pd species.
Homocoupling of Boronic Acid
Oxygen present in Suzuki reaction.
Degas solvents more thoroughly. Ensure base is not in large excess if using sensitive boronates.
References
Regioselective Arylation of Vinyl Ethers
Mo, J., Xu, L., & Xiao, J. (2005). Regioselective Arylation of Electron-Rich Olefins with Aryl Halides in Ionic Liquids. Journal of the American Chemical Society, 127(2), 751-760. Link
Suzuki-Miyaura Coupling Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Cyclopropyl Stability in Coupling
Charette, A. B., & Beauchemin, A. (2001). Simmons–Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] (Context on cyclopropyl stability). Link
Heck-Matsuda Methodology
Correia, C. R. D., et al. (2012). The Heck-Matsuda Reaction: A Powerful Tool for the Synthesis of Heterocycles and Bioactive Molecules. Chemical Society Reviews, 41, 1603-1624. Link
Vinyl Triflate Coupling
Ritter, K. (1993). Synthetic transformations of vinyl and aryl triflates.[4] Synthesis, 1993(08), 735-762. Link
Application Notes & Protocols: Rhodium-Catalyzed Ring Expansion of Methoxyvinylcyclopropanes
For: Researchers, scientists, and drug development professionals. Introduction The rhodium-catalyzed ring expansion of vinylcyclopropanes (VCPs) has emerged as a powerful and versatile transformation in modern organic sy...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The rhodium-catalyzed ring expansion of vinylcyclopropanes (VCPs) has emerged as a powerful and versatile transformation in modern organic synthesis. This methodology allows for the efficient construction of five-membered carbocycles, which are prevalent structural motifs in a wide array of natural products and medicinally relevant molecules. Specifically, the use of methoxy-substituted vinylcyclopropanes offers a strategic advantage, as the resulting cyclopentenone products are highly functionalized and amenable to further synthetic manipulations.
This guide provides a comprehensive overview of the rhodium-catalyzed ring expansion of methoxyvinylcyclopropanes, delving into the underlying mechanistic principles, offering detailed experimental protocols, and showcasing its application in complex molecule synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to successfully implement this valuable synthetic tool in their own laboratories.
Mechanistic Insights and Principles
The currently accepted mechanism for the rhodium(I)-catalyzed ring expansion of vinylcyclopropanes proceeds through a series of well-defined organometallic intermediates. Understanding this catalytic cycle is paramount for optimizing reaction conditions and predicting outcomes.
The process is initiated by the coordination of the rhodium(I) catalyst, typically a Wilkinson's catalyst precursor such as [Rh(CO)₂Cl]₂, to the olefin of the vinylcyclopropane (A) . This is followed by an oxidative addition of the strained cyclopropane C-C bond to the metal center, forming a rhodium(III)-cyclopropylmethyl complex (B) . This step is often rate-determining and is facilitated by the release of ring strain. Subsequently, a migratory insertion of the rhodium-bound alkyl group into the coordinated alkene occurs, leading to the formation of a five-membered rhodacyclohexene intermediate (C) . Finally, a reductive elimination event from this intermediate releases the cyclopentenone product (D) and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.
The presence of the methoxy group on the vinyl moiety plays a crucial role in directing the regioselectivity of the ring expansion and stabilizing the resulting enol ether, which is then hydrolyzed to the corresponding cyclopentenone upon workup.
Figure 1. Catalytic cycle of the rhodium-catalyzed ring expansion.
Experimental Protocols
The following protocol is a general procedure for the rhodium-catalyzed ring expansion of a methoxyvinylcyclopropane. It is crucial to note that optimal conditions may vary depending on the specific substrate.
Workup Reagents: Saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄
Purification: Silica gel for column chromatography
Step-by-Step Protocol
Preparation of the Reaction Vessel: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
Reagent Addition:
To the flask, add the methoxyvinylcyclopropane substrate (1.0 equiv).
Add the rhodium catalyst, [Rh(CO)₂Cl]₂ (typically 1-5 mol%).
If a ligand is used, it is added at this stage (e.g., 2-10 mol% PPh₃).
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of 0.1-0.5 M.
Reaction Execution:
The reaction mixture is typically heated to a temperature ranging from 80 °C to 110 °C.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup Procedure:
Once the reaction is complete, the mixture is allowed to cool to room temperature.
The solvent is removed under reduced pressure.
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.
The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated.
Purification:
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
Inactive catalyst
Use a fresh batch of catalyst; ensure proper handling and storage under inert atmosphere.
Insufficient temperature
Increase the reaction temperature in increments of 10 °C.
Poor quality solvent
Use freshly distilled, anhydrous, and degassed solvent.
Formation of side products
Isomerization of the starting material
Consider the use of a ligand to modulate the catalyst's reactivity.
Decomposition of the product
Reduce the reaction temperature or reaction time.
Difficulty in purification
Co-elution of product and byproducts
Optimize the eluent system for column chromatography; consider alternative purification techniques like preparative TLC or HPLC.
Applications in Synthesis
The rhodium-catalyzed ring expansion of methoxyvinylcyclopropanes has been successfully employed in the total synthesis of several complex natural products. A notable example is its application in the synthesis of (–)-dehydro-o-desmethyl-arrocin. In this synthesis, a key step involves the rhodium-catalyzed ring expansion of a functionalized methoxyvinylcyclopropane to construct the core cyclopentenone structure of the target molecule. This transformation proceeded with high efficiency and stereocontrol, demonstrating the robustness and utility of this methodology in the context of complex molecule synthesis.
Another significant application is in the stereoselective synthesis of prostaglandins, where the construction of the five-membered ring is a critical challenge. The rhodium-catalyzed approach provides a convergent and efficient route to key cyclopentenone intermediates, which can then be further elaborated to the final prostaglandin targets.
References
Evans, P. A.; Robinson, J. E. Total Synthesis of (–)-Dehydro-o-desmethyl-arrocin and the C15-Epimer via a Regio- and Stereoselective Rhodium-Catalyzed [4 + 1] Cycloaddition. Angewandte Chemie International Edition, 2001 , 40(10), 1944-1946. [Link]
Wender, P. A.; et al. The Rhodium(I)-Catalyzed [4+1] Cycloaddition of Vinylcyclopropanes and Carbon Monoxide: A New Reaction for the Synthesis of Five-Membered Rings. Journal of the American Chemical Society, 1986 , 108(21), 6740-6741. [Link]
Method
Preparation of 2-substituted cyclopentanones from vinylcyclopropanes
Application Note: Regioselective Synthesis of 2-Substituted Cyclopentanones via Vinylcyclopropane Rearrangement Executive Summary The preparation of 2-substituted cyclopentanones is a pivotal transformation in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of 2-Substituted Cyclopentanones via Vinylcyclopropane Rearrangement
Executive Summary
The preparation of 2-substituted cyclopentanones is a pivotal transformation in the synthesis of prostaglandins, jasmonates, and diverse terpene natural products. While traditional Dieckmann condensation or ring-closing metathesis approaches are valid, the rearrangement of vinylcyclopropanes (VCPs) offers a superior atom-economic pathway.
This guide details two high-fidelity protocols for converting vinylcyclopropanes into 2-substituted cyclopentanones:
The Thermal Siloxy-VCP Rearrangement: A robust, scalable method utilizing 1-siloxy-1-vinylcyclopropanes to access thermodynamically stable silyl enol ethers, which hydrolyze to ketones.
Pd-Catalyzed Carbonylative Expansion: A transition-metal-catalyzed approach utilizing carbon monoxide to insert a carbonyl functionality directly into the strained ring.
Strategic Overview & Mechanistic Logic
The vinylcyclopropane-cyclopentene rearrangement is a [1,3]-sigmatropic shift driven by the release of ring strain (~27 kcal/mol). To obtain a ketone (cyclopentanone) rather than a cyclopentene, the substrate or the reaction atmosphere must introduce an oxygen atom at the correct oxidation state.
Mechanism A: The Siloxy-VCP Route (Thermal)
This is the "Gold Standard" for regiochemical control. The starting material is a 1-siloxy-1-vinylcyclopropane .
Step 1: Thermal activation induces a [1,3]-shift. The cyclopropane C1-C2 bond breaks, and the vinyl terminus attacks C2.
Step 2: The immediate product is a silyl enol ether of a cyclopentanone.
Step 3: Acidic hydrolysis unmasks the 2-substituted cyclopentanone.
Mechanism B: Pd-Catalyzed Carbonylation
This method uses a neutral vinylcyclopropane.
Step 1: Pd(0) oxidatively adds to the VCP to form a zwitterionic
Step 3: Reductive elimination yields the cyclopentenone, which can be hydrogenated to the cyclopentanone.
Figure 1: Mechanistic divergence for cyclopentanone synthesis from vinylcyclopropanes.
Protocol A: Thermal Siloxy-VCP Rearrangement
Best for: Enantioselective synthesis (if starting from chiral VCP), complex natural product cores, and precise 2-substitution patterns.
Materials & Reagents
Precursor: 1-Vinylcyclopropan-1-ol (prepared via Kulinkovich reaction or Grignard addition to cyclopropyl ketone).
Silylating Agent: TMSCl (Trimethylsilyl chloride) or TBSOTf (tert-Butyldimethylsilyl triflate).
Base: Et3N or Imidazole.
Solvent: Hexane (for silylation), Toluene or Diphenyl ether (for rearrangement).
Step-by-Step Methodology
1. Preparation of 1-Siloxy-1-vinylcyclopropane
Dissolve 1-vinylcyclopropan-1-ol (10 mmol) in dry DMF (20 mL) under Argon.
Add Imidazole (22 mmol) followed by TBSCl (12 mmol) at 0°C.
Stir at room temperature for 4 hours.
Quench: Add saturated NaHCO3. Extract with Hexanes (3x).
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis).
Checkpoint: Verify formation of silyl ether via NMR (Look for disappearance of -OH and appearance of Si-Me signals).
2. Thermal Rearrangement
Note: This reaction requires high activation energy. Flash Vacuum Thermolysis (FVT) is preferred for scale, but sealed tube thermolysis works for <1g scales.
Sealed Tube Method: Dissolve the silyl ether (1.0 g) in degassed Toluene (10 mL).
Seal in a heavy-walled pressure tube.
Heat to 250°C - 300°C behind a blast shield for 4-12 hours.
Optimization: If the substrate is sensitive, add 10 mol% Dicobalt Octacarbonyl [Co2(CO)8] to lower the activation energy (allows reaction at ~110°C).
Monitoring: Monitor by GC-MS. The product (silyl enol ether) will have the same mass but different retention time.
3. Hydrolysis to Cyclopentanone
Cool the reaction mixture to room temperature.
Add 1N HCl (10 mL) and stir vigorously for 1 hour.
Extract with Diethyl Ether. Wash with Brine.
Dry over MgSO4 and concentrate.
Purification: Distillation or Flash Chromatography.
Data Specification: Regioselectivity
The substituent at C2 of the cyclopropane ring dictates the position in the final ring.
Starting Material (VCP)
Rearrangement Product (Silyl Enol Ether)
Final Product (After Hydrolysis)
1-Siloxy-1-vinylcyclopropane
1-Siloxycyclopentene
Cyclopentanone
2-Methyl-1-siloxy-1-vinylcyclopropane
2-Methyl-1-siloxycyclopentene
2-Methylcyclopentanone
2-Phenyl-1-siloxy-1-vinylcyclopropane
2-Phenyl-1-siloxycyclopentene
2-Phenylcyclopentanone
Protocol B: Pd-Catalyzed Carbonylative Ring Expansion
Best for: Direct insertion of functionality; avoids high-temperature thermolysis.
Materials & Reagents
Substrate: Vinylcyclopropane (electron-deficient or simple).
Catalyst: Pd(OAc)2 (5 mol%).
Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) or PPh3.
Gas: Carbon Monoxide (CO) - Warning: Toxic .
Solvent: THF or Toluene.
Step-by-Step Methodology
Setup: In a glovebox or using Schlenk technique, charge a high-pressure stainless steel autoclave with:
Vinylcyclopropane (1.0 equiv)
Pd(OAc)2 (0.05 equiv)
dppe (0.10 equiv)
Toluene (0.2 M concentration)
Pressurization: Purge the autoclave with CO (3x). Pressurize to 1–5 atm (balloon pressure is often insufficient; mild pressure is required).
Reaction: Heat to 80–100°C for 12–24 hours.
Workup: Vent the CO gas carefully into a fume hood scrubber. Filter the mixture through a pad of Celite to remove Pd black.
Purification: Concentrate and purify via silica gel chromatography.
Note: The product is typically a cyclopentenone . To obtain the saturated 2-substituted cyclopentanone, perform a standard hydrogenation (H2, Pd/C) in MeOH.
Critical Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Protocol A: Low Conversion
Temperature too low.
Increase temp to 300°C or use FVT. Alternatively, use [Rh(CO)2Cl]2 catalyst to lower barrier.
Protocol A: Hydrolysis of SM
Acidic silica gel.
Pre-treat silica gel with 1% Triethylamine during purification of the silyl ether intermediate.
Protocol B: Pd Black Precipitate
Ligand dissociation or CO starvation.
Increase ligand:Pd ratio to 2:1 or 4:1. Ensure CO pressure is maintained >1 atm.
Protocol B: Linear Products
Beta-hydride elimination competes.
Use bidentate ligands (dppe, dppp) to enforce reductive elimination over beta-elimination.
References
Neureiter, N. P. (1959). Thermal Rearrangement of Vinylcyclopropane to Cyclopentene. Journal of Organic Chemistry. Link
Trost, B. M., & Scudder, P. H. (1979). Vinylcyclopropane rearrangement as a key step in the synthesis of aphidicolin. Journal of the American Chemical Society. Link
Hudlicky, T., et al. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews. Link
Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed rearrangement of vinylcyclopropanes to cyclopentenes. Journal of the American Chemical Society. Link
Khusnutdinov, R. I., et al. (1994). Palladium-catalyzed carbonylation of vinylcyclopropanes. Mendeleev Communications. Link
Using 2-Methoxyethenylcyclopropane as a C5 building block
Application Note: 2-Methoxyethenylcyclopropane as a Versatile C5 Building Block Abstract This guide details the strategic application of 2-methoxyethenylcyclopropane (2-MVCP) as a high-value C5 synthon in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methoxyethenylcyclopropane as a Versatile C5 Building Block
Abstract
This guide details the strategic application of 2-methoxyethenylcyclopropane (2-MVCP) as a high-value C5 synthon in organic synthesis. Unlike unsubstituted vinylcyclopropanes, the inclusion of the methoxy group at the vinyl terminus introduces electronic asymmetry, significantly lowering activation barriers for rearrangements and providing a latent carbonyl functionality. This note covers three primary reaction manifolds: (1) Thermal/Catalytic Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement, (2) Rhodium-catalyzed [5+2] cycloadditions, and (3) Acid-mediated ring-opening to 1,4-dicarbonyl systems.
Introduction: The "Spring-Loaded" C5 Synthon
2-Methoxyethenylcyclopropane combines the high ring strain of cyclopropane (~27.5 kcal/mol) with the reactivity of an electron-rich enol ether. It serves as a "spring-loaded" C5 building block, capable of releasing strain energy to drive the formation of complex five- and seven-membered rings.
Key Advantages:
Electronic Activation: The methoxy group stabilizes positive charge buildup during ring-opening, accelerating reaction rates compared to naked vinylcyclopropanes.
Latent Functionality: The enol ether product is a masked aldehyde/ketone, allowing for immediate downstream functionalization (e.g., hydrolysis to 1,4-dicarbonyls).
Stereochemical Relay: The stereochemistry of the cyclopropane ring can be transferred to the product ring system with high fidelity.
Reaction Manifolds & Decision Matrix
The reactivity of 2-MVCP is divergent, controlled by the catalyst and conditions applied.
Figure 1: Divergent reactivity pathways of 2-MVCP controlled by catalytic environment.
The VCP-CP rearrangement is a classic method for constructing cyclopentenes.[1] The presence of the 2-methoxy group allows this reaction to proceed under milder conditions than the standard >400°C required for unsubstituted systems.
Mechanism & Causality
The reaction proceeds via a biradical or concerted [1,3]-sigmatropic shift.[2] The methoxy substituent stabilizes the transition state (and the resulting radical/zwitterion), lowering the activation energy (Ea).
Glovebox Operation: In a nitrogen-filled glovebox, weigh Ni(COD)₂ (27.5 mg, 0.1 mmol) and IPr ligand (38.8 mg, 0.1 mmol) into a screw-cap vial.
Catalyst Formation: Add 2 mL of anhydrous toluene. Stir for 15 minutes until the solution turns dark brown/black, indicating active catalyst formation.
Substrate Addition: Dissolve 2-MVCP (1.0 mmol) in 1 mL toluene and add dropwise to the catalyst mixture.
Reaction: Seal the vial and stir at 60°C for 4-12 hours. Monitor consumption by TLC (stain with KMnO₄; VCPs stain rapidly).
Workup: Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove metal residues.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc). Note: The product is an enol ether; avoid acidic silica or add 1% Et₃N to the eluent to prevent hydrolysis.
Data Interpretation:
¹H NMR: Look for the disappearance of cyclopropyl protons (0.5–1.0 ppm) and the appearance of cyclopentene olefinic protons (5.5–6.0 ppm).
This is the most powerful application of 2-MVCP, utilizing it as a C5 homologating agent to synthesize seven-membered rings (cycloheptenes), a core motif in terpenes (e.g., ingenol).
Mechanism
The reaction follows the Wender [5+2] mechanism:
Cleavage: Rh(I) inserts into the cyclopropane bond (strain-driven).
Insertion: The 2π partner (alkyne/alkene) inserts into the metallacycle.
Reductive Elimination: Formation of the C7 ring.
Figure 2: Simplified catalytic cycle for Rh-mediated [5+2] cycloaddition.
Protocol: [5+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
Reagents:
Substrate: 2-MVCP (1.0 equiv)
Alkyne: DMAD (1.2 equiv)
Catalyst: [Rh(CO)₂Cl]₂ (5 mol%)
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and cool under Argon.
Solvation: Add 2-MVCP (1.0 mmol) and DMAD (1.2 mmol) in DCE (0.1 M concentration).
Reaction: Heat to 80°C. The reaction typically completes within 2–6 hours.
Validation: Monitor by TLC. The product will be less polar than the starting material.
Purification: Concentrate and purify via silica gel chromatography.
Critical Note: The methoxy group often directs regioselectivity. In the resulting cycloheptadiene, the methoxy group usually ends up at the C1 or C5 position depending on the specific substitution pattern of the starting VCP.
Comparative Data: Thermal vs. Catalytic
Feature
Thermal Rearrangement
Ni(0) Catalysis
Rh(I) [5+2] Cycloaddition
Temp
>250°C (FVP)
25–60°C
60–80°C
Product
Cyclopentene
Cyclopentene
Cycloheptadiene
Yield
40–60% (variable)
80–95%
75–90%
Stereospecificity
Low (Radical scrambling)
High (Concerted)
High
Mechanism
Diradical/Sigmatropic
Oxidative Addition
Metallacycle Insertion
References
Wender, P. A., et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings."[3] Journal of the American Chemical Society, vol. 117, no. 16, 1995, pp. 4720–4721. Link
Zuo, G., & Louie, J. "Selectivity in Nickel-Catalyzed Rearrangements of Cyclopropylen-ynes." Journal of the American Chemical Society, vol. 127, no. 16, 2005, pp. 5798–5799. Link
Baldwin, J. E. "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chemical Reviews, vol. 103, no. 4, 2003, pp. 1197–1212. Link
Yu, Z.-X., et al. "Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO."[3] Journal of the American Chemical Society, vol. 129, no. 27, 2007, pp. 8436–8437. Link
Trost, B. M., et al. "Ruthenium-Catalyzed Reactions of Vinylcyclopropanes: An Enantioselective Approach to Cyclopentanes." Angewandte Chemie International Edition, vol. 41, no. 18, 2002, pp. 3492–3495. Link
Technical Support Center: Stability & Handling of Cyclopropyl Enol Ethers
Executive Summary Cyclopropyl enol ethers (CPEEs) are high-value synthetic intermediates, often serving as precursors for ring-expansion reactions or as masked enolates.[1] However, they possess a "hidden" vulnerability:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropyl enol ethers (CPEEs) are high-value synthetic intermediates, often serving as precursors for ring-expansion reactions or as masked enolates.[1] However, they possess a "hidden" vulnerability: they are significantly more acid-sensitive than standard alkyl enol ethers.[1]
Users frequently report degradation during silica gel chromatography or aqueous workup.[1] This guide details the mechanistic cause of this instability and provides a self-validating protocol to prevent hydrolysis.
Part 1: The "Why" – Mechanistic Root Cause
To prevent hydrolysis, one must understand why CPEEs are uniquely fragile.
The "Super-Phenyl" Effect
Hydrolysis of enol ethers is acid-catalyzed and initiated by protonation of the
-carbon (the alkene carbon). This generates a cationic intermediate (oxocarbenium ion).[1]
Standard Enol Ethers: The cation is stabilized by resonance from the adjacent oxygen lone pair.
Cyclopropyl Enol Ethers: The cation receives additional stabilization from the cyclopropyl ring. The
-bonds of the cyclopropane ring (Walsh orbitals) overlap with the empty p-orbital of the carbocation. This is often called "sigma-bond participation" or the "super-phenyl" effect.
Consequence: The transition state for protonation is lower in energy, making CPEEs protonate (and thus hydrolyze) much faster than simple vinyl ethers, even with trace acidity found in "neutral" solvents or silica gel.
Mechanism Visualization
Figure 1: Acid-catalyzed hydrolysis pathway. The critical failure point is the rapid protonation leading to the stabilized oxocarbenium ion.
Part 2: Prevention Protocols
A. Reaction Workup (Quenching)
Never use standard acidic quenches (e.g., 1M HCl, NH₄Cl) if the enol ether is the desired product.
Parameter
Standard Protocol
CPEE Safe Protocol
Quench Reagent
Saturated NH₄Cl or dilute HCl
Saturated NaHCO₃ (aq) or 1M NaOH
Temperature
Room Temperature
0°C (Ice Bath)
Time
15-30 mins stirring
Fast separation (<5 mins)
Drying Agent
MgSO₄ (slightly acidic)
Na₂SO₄ or K₂CO₃ (neutral/basic)
The "pH Spot Check":
Before concentrating your organic layer on the rotovap, dip a pH strip into the flask. It must read pH 7-8 .[1] If it is pH < 7, add a small amount of triethylamine (TEA) before evaporation.[1]
B. Purification (The Danger Zone)
Silica gel is inherently acidic (pH ~4-5 in slurry).[1] This is sufficient to destroy CPEEs during a standard flash column.[1]
Note: Alumina has lower resolution (separation power) than silica.[1] You may need a longer column or a shallower gradient.[1]
Part 3: Troubleshooting & FAQs
Q: My compound turned into a ketone after the column. What happened?A: You likely used untreated silica gel.[1] The acidic surface protons catalyzed the hydrolysis.
Diagnostic: Check the TLC of your crude vs. purified material.[2] If the "product" spot has moved significantly lower (more polar) and stains strongly with DNPH (indicating a ketone/aldehyde), hydrolysis occurred on the column.
Fix: Repeat the synthesis and use Method 1 (TEA Deactivation) described above.
Q: Can I distill Cyclopropyl Enol Ethers?A: Yes, and it is often cleaner than chromatography.[1]
Requirement: The glassware must be base-washed (rinsed with dilute NaOH or NH₄OH and oven-dried) to remove surface acid sites.
Additive: Add a few pellets of solid KOH or a pinch of K₂CO₃ to the distillation pot to scavenge any trace acid evolved during heating.
Q: How do I store these compounds?A:
Flush: Argon or Nitrogen atmosphere (essential to prevent reaction with atmospheric moisture).[1]
Temp: -20°C freezer.
Stabilizer: For long-term storage (>1 month), add 0.5% wt/wt triethylamine to the vial.
Q: I see a new spot on TLC just by letting the sample sit in CDCl₃. Why?A: Chloroform (CDCl₃) slowly decomposes to form HCl (phosgene pathway) upon exposure to light/air.[1] This trace HCl is enough to hydrolyze CPEEs.[1]
Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic and more stable.[1]
References
BenchChem Technical Support. (2025).[1][3][4] Purification of Enol Ethers - Troubleshooting Guide. Retrieved from [1]
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [1]
Alfa Chemistry. (n.d.).[1] Enol Ethers: Properties and Hydrolysis Mechanisms. Retrieved from
ResearchGate. (2023). Reactivity of enol ethers under acidic conditions. Retrieved from
Wikipedia. (2024).[1] Enol Ether - Reactivity and Stability. Retrieved from [1]
Avoiding polymerization of methoxy-substituted vinylcyclopropanes
Welcome to the Technical Support Center for Methoxy-Substituted Vinylcyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methoxy-Substituted Vinylcyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling these versatile but reactive compounds. Our goal is to empower you with the knowledge to prevent unwanted polymerization and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My methoxy-substituted vinylcyclopropane (VCP) appears viscous and has solidified. What happened?
This is a classic sign of polymerization. Methoxy-substituted vinylcyclopropanes, particularly those with the methoxy group activating the cyclopropane ring, are susceptible to both thermal and acid-catalyzed ring-opening polymerization. The viscosity increase and eventual solidification are due to the formation of oligomers and polymers.
Q2: What makes methoxy-substituted VCPs so prone to polymerization?
The polymerization of vinylcyclopropanes is primarily driven by the relief of ring strain (approximately 48.5 kcal/mol for the parent cyclopropane). The presence of a methoxy group can further influence the reactivity. Depending on its position, the methoxy group can stabilize cationic intermediates that may form during acid-catalyzed ring-opening, thereby lowering the activation energy for polymerization. The vinyl group provides a pathway for radical polymerization as well.
Q3: How should I properly store my methoxy-substituted VCPs to prevent polymerization?
Proper storage is the first and most critical line of defense against unwanted polymerization.
Storage Protocol:
Temperature: Store at or below 4 °C. For long-term storage (months), -20 °C is recommended.
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can generate radical initiators.
Inhibitor: Ensure the monomer is stored with an appropriate radical inhibitor. Phenothiazine or the butylated hydroxytoluene (BHT) family of inhibitors are commonly used.
Light Protection: Store in an amber vial or a container protected from light to prevent photo-initiated polymerization.
Storage Condition
Recommendation
Rationale
Temperature
≤ 4 °C (short-term), -20 °C (long-term)
Reduces the rate of thermal polymerization.
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation and formation of radical initiators.
Inhibitor
e.g., Phenothiazine, BHT (100-200 ppm)
Scavenges free radicals that can initiate polymerization.
Light
Amber vial or protect from light
Prevents photo-initiated polymerization.
Troubleshooting Guide: Preventing Polymerization During Reactions
Issue 1: Polymerization upon exposure to acidic conditions.
Many synthetic transformations require acidic conditions, which can be problematic for methoxy-substituted VCPs.
Root Cause Analysis:
Protonation of the Cyclopropane Ring: The cyclopropane ring can be protonated, leading to a ring-opened carbocation that initiates cationic polymerization.
Lewis Acid Catalysis: Lewis acids can coordinate to the methoxy group or the vinyl group, promoting ring-opening.
Mitigation Strategies:
Use of Non-Protic or Weakly Acidic Conditions: Whenever possible, opt for reaction conditions that are non-acidic or only weakly acidic.
Slow Addition: If an acid is required, add it slowly at low temperatures to keep its instantaneous concentration low.
Use of Hindered Bases: Incorporate a non-nucleophilic, hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge adventitious protons.
Issue 2: Thermal polymerization during high-temperature reactions.
Reactions requiring elevated temperatures can induce thermal ring-opening and subsequent polymerization.
Root Cause Analysis:
Homolytic Cleavage: At high temperatures, the strained C-C bonds of the cyclopropane ring can undergo homolytic cleavage, generating diradical species that initiate polymerization.
Mitigation Strategies:
Lower Reaction Temperatures: Explore alternative catalysts or reaction pathways that allow for lower reaction temperatures.
Reduced Reaction Times: Minimize the time the VCP is exposed to high temperatures.
In-situ Consumption: Design your reaction sequence so that the VCP is consumed as it is formed or added, minimizing its concentration.
Experimental Protocols
Protocol 1: Removal of Inhibitor Prior to Reaction
It is often necessary to remove the storage inhibitor before use in a reaction.
Materials:
Methoxy-substituted VCP with inhibitor
Basic alumina
Anhydrous solvent (e.g., dichloromethane)
Inert atmosphere (glovebox or Schlenk line)
Procedure:
Prepare a small column of basic alumina under an inert atmosphere.
Dissolve the inhibited VCP in a minimal amount of anhydrous solvent.
Pass the VCP solution through the basic alumina column.
Collect the eluent containing the inhibitor-free VCP.
Use the inhibitor-free VCP immediately. Do not store it.
Protocol 2: Monitoring for Oligomer Formation via ¹H NMR
Regularly check the purity of your VCP, especially before a sensitive reaction.
Procedure:
Acquire a ¹H NMR spectrum of your methoxy-substituted VCP.
Look for:
Broadening of peaks, particularly in the aliphatic region.
The appearance of new, broad signals that are not attributable to the monomer or solvent.
A decrease in the integration of the vinyl and cyclopropyl proton signals relative to an internal standard.
Visualizing the Polymerization Pathways
Troubleshooting
Technical Support Center: Troubleshooting Low Conversion in Cyclopropyl Wittig Olefination
Welcome to our dedicated technical support center for the cyclopropyl Wittig olefination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the cyclopropyl Wittig olefination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, field-proven insights into the nuances of reacting cyclopropyl phosphonium ylides. Our goal is to empower you with the understanding to not only solve common issues but also to optimize your reaction for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: My cyclopropyl Wittig reaction has resulted in a low yield of the desired vinylcyclopropane. What are the most probable causes?
Low conversion in a cyclopropyl Wittig olefination can stem from several factors, often related to the stability of the ylide and the integrity of the cyclopropyl ring. The primary culprits are typically incomplete ylide formation, ylide decomposition, or unfavorable reaction kinetics. Unlike simple alkyl ylides, the electronic nature of the cyclopropyl group can influence the acidity of the alpha-proton on the phosphonium salt, and the stability of the resulting ylide.
Common causes for low yield include:
Insufficiently Strong Base: The proton alpha to the phosphorus on the cyclopropyltriphenylphosphonium salt is acidic, but complete deprotonation requires a sufficiently strong, non-nucleophilic base. Incomplete deprotonation leads to a lower concentration of the active ylide.
Moisture and Air Sensitivity: Phosphorus ylides are highly sensitive to moisture and atmospheric oxygen.[1] Rigorous anhydrous and inert techniques are paramount for success. Any protic source can quench the ylide, and oxygen can lead to oxidative degradation.
Ylide Instability: While the cyclopropyl group itself is generally stable to basic conditions, the corresponding ylide may have limited stability, especially at elevated temperatures.[2] Prolonged reaction times at room temperature or above can lead to decomposition.
Steric Hindrance: As with any Wittig reaction, significant steric bulk on either the cyclopropyl ylide or the carbonyl substrate can dramatically slow down the reaction rate.[3]
Substrate-Specific Issues: The presence of other functional groups in the carbonyl substrate can interfere with the reaction. For example, acidic protons elsewhere in the molecule can consume the base or the ylide.
Q2: I suspect incomplete formation of my cyclopropyl phosphonium ylide. How can I confirm its formation and what is the best way to generate it?
Confirming the formation of the ylide is a critical first step in troubleshooting. The generation of a phosphorus ylide from its corresponding phosphonium salt is often accompanied by a distinct color change. For many non-stabilized ylides, the appearance of a deep yellow, orange, or red color upon addition of the base is a strong indicator of ylide formation.[4]
To ensure complete and efficient ylide generation:
Choice of Base: Strong bases are essential. n-Butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are commonly used.[5][6] For cyclopropyltriphenylphosphonium bromide, n-BuLi in an anhydrous ethereal solvent like THF or diethyl ether is a reliable choice.
Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the process.
Temperature Control: The initial deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and improve the stability of the ylide.[4]
Monitoring Ylide Formation: While visual confirmation is helpful, techniques like in-situ IR (ReactIR) or taking a sample for ³¹P NMR spectroscopy can definitively confirm the conversion of the phosphonium salt to the ylide.[7] However, for most practical purposes, the color change and subsequent reactivity are sufficient indicators.
Q3: Could the strong basic conditions of the Wittig reaction be opening the cyclopropane ring?
This is a valid concern given the inherent ring strain of cyclopropanes.[2] However, the C-C bonds of a simple cyclopropane ring are generally stable to strong bases.[2] Ring-opening of cyclopropanes is more commonly observed under acidic conditions or in the presence of certain transition metals.[2]
While direct attack of the base on the cyclopropane ring is unlikely under standard Wittig conditions, the possibility of side reactions increases with prolonged reaction times or elevated temperatures. If you suspect ring-opening, it would be prudent to:
Keep the reaction temperature as low as feasible.
Minimize the reaction time by monitoring for the consumption of the starting material.
Ensure that your workup procedure is not overly acidic, which could induce ring-opening of the product.
Troubleshooting Guide: A Deeper Dive
Issue 1: No reaction or recovery of starting materials.
If you observe no reaction, the primary suspect is the absence of the active ylide.
Root Cause Analysis:
Inactive Base: The butyllithium or other strong base may have degraded due to improper storage.
Wet Reagents/Solvent: Moisture is quenching the base or the ylide as it forms.
Poor Quality Phosphonium Salt: The starting cyclopropyltriphenylphosphonium bromide may be impure.
Troubleshooting Steps:
Verify Base Activity: Titrate your organolithium reagent to determine its exact molarity.
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware immediately before use and assemble under a positive pressure of inert gas.
Purify Reagents: If necessary, recrystallize the phosphonium salt.
Issue 2: Low conversion with significant starting material remaining.
This scenario suggests that while some ylide is forming, its concentration or reactivity is insufficient for complete conversion.
Root Cause Analysis:
Insufficient Base: Incomplete deprotonation of the phosphonium salt.
Steric Hindrance: A bulky ketone or a substituted cyclopropyl ylide can lead to a sluggish reaction.
Low Reaction Temperature: While low temperatures are good for ylide stability, the reaction with the carbonyl may require a higher temperature to proceed at a reasonable rate.
Troubleshooting Steps:
Increase Base Equivalence: Use a slight excess of the strong base (e.g., 1.1 equivalents).
Optimize Temperature: After adding the carbonyl compound at a low temperature, allow the reaction to slowly warm to room temperature. Gentle heating may be required for very hindered substrates, but this should be done cautiously while monitoring for decomposition.
Increase Reaction Time: Monitor the reaction by TLC. Some sterically hindered reactions may require extended reaction times (24 hours or more).
Experimental Protocols
General Protocol for Cyclopropyl Wittig Olefination
This protocol provides a starting point for the reaction of cyclopropyltriphenylphosphonium bromide with an aldehyde or ketone.
Ylide Generation:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add cyclopropyltriphenylphosphonium bromide (1.1 equivalents).
Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.
Cool the resulting suspension to 0 °C in an ice bath.
While stirring vigorously, add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (often to a deep orange or red) should be observed, indicating ylide formation.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Reaction with Carbonyl:
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
Slowly add the carbonyl solution to the ylide solution at room temperature via syringe or cannula.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.[4]
Data Presentation
Table 1: Common Bases for Ylide Generation
Base
pKa of Conjugate Acid
Common Solvents
Typical Temperatures
Notes
n-Butyllithium (n-BuLi)
~50
THF, Diethyl Ether, Hexanes
-78 °C to 0 °C
Highly reactive, pyrophoric. Requires careful handling under inert atmosphere.
Sodium Hydride (NaH)
~36
THF, DMF
0 °C to RT
Heterogeneous reaction, may require longer reaction times for ylide formation.
Potassium tert-Butoxide (KOtBu)
~19
THF, DMSO
0 °C to RT
A strong, non-nucleophilic base suitable for many applications.
Visualization of Key Processes
Wittig Reaction Mechanism
Caption: The Wittig reaction pathway for cyclopropyl olefination.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low conversion.
References
The Journal of Organic Chemistry. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. [Link]
Journal of the American Chemical Society. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. [Link]
Accounts of Chemical Research. (2008). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. [Link]
ResearchGate. (2025). Methods of preparation of C-substituted phosphorus ylides and their application in organic synthesis. [Link]
PMC. (2025). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. [Link]
University of Rochester Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
ResearchGate. (2019). Synthesis of MCP from Cyclopropyltriphenylphosphoninm Br (wittig reaction), how to assure the complete conversion of salt to ylide intermediate?[Link]
MDPI. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. [Link]
University of Pittsburgh. (n.d.). 1. The Wittig Reaction. [Link]
PubMed. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. [Link]
ChemRxiv. (2023). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. [Link]
Boston University. (2012). Wittig Reaction. [Link]
PMC. (2014). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. [Link]
PMC. (2021). Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength. [Link]
Science of Synthesis. (n.d.). Phosphorus Ylides. [Link]
A Researcher's Guide to ¹H NMR Coupling Constants in Vinylcyclopropane Systems
The vinylcyclopropane (VCP) moiety is a synthetically versatile building block, participating in a range of powerful transformations, including cycloadditions and rearrangements, to construct complex carbocyclic framewor...
Author: BenchChem Technical Support Team. Date: February 2026
The vinylcyclopropane (VCP) moiety is a synthetically versatile building block, participating in a range of powerful transformations, including cycloadditions and rearrangements, to construct complex carbocyclic frameworks.[1][2] Accurate structural and stereochemical elucidation of VCP derivatives is paramount for understanding reaction mechanisms and controlling product outcomes. ¹H NMR spectroscopy serves as the most powerful tool for this purpose, with the analysis of proton-proton (H-H) coupling constants (J-coupling) providing definitive insights into the molecule's three-dimensional structure.
This guide provides an in-depth analysis of the characteristic ¹H NMR coupling constants observed in vinylcyclopropane systems. We will move beyond a simple listing of values to explain the structural basis for these couplings, offering a comparative framework for researchers to confidently assign complex spectra.
The Vinylcyclopropane Proton System: A Network of Interactions
To understand the coupling network, we must first define the distinct proton environments in a monosubstituted vinylcyclopropane. The protons are labeled systematically as shown below. This guide will focus on the through-bond interactions (scalar or J-coupling) that are mediated by the bonding electrons and manifest as the fine structure in NMR spectra.[3][4]
Caption: Labeled protons and key coupling interactions in a vinylcyclopropane system.
Decoding the Coupling Constants: A Comparative Analysis
The magnitude of the coupling constant, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about the number of intervening bonds and the dihedral angle between coupled protons.[5] The following table summarizes the typical coupling constants observed for vinylcyclopropanes.
Dependent on conformation; average values are typical.[9]
Long-Range
Allylic
⁴J_allylic
0 to 3
Small but often observable; confirms connectivity.[10]
Vicinal couplings, occurring over three bonds, are arguably the most structurally informative. Their magnitude is strongly dependent on the dihedral angle (Φ) between the C-H bonds, a relationship famously described by the Karplus equation.[10][11] The rigid, strained geometry of the cyclopropane ring provides a textbook example of this principle's application.
Cyclopropyl Protons (³J_cis vs. ³J_trans): In stark contrast to flexible acyclic systems, the cis vicinal coupling in cyclopropanes is consistently larger than the trans coupling.[7][12] This is a direct consequence of the ring's geometry. The dihedral angle between cis protons (e.g., Hₓ and Hₘ) is approximately 0°, which corresponds to a large coupling constant according to the Karplus curve.[11] Conversely, the dihedral angle for trans protons (e.g., Hₓ and Hₙ) is about 120°, which falls into a region of the Karplus curve corresponding to a much smaller J-value.[11] This inverted relationship (³J_cis > ³J_trans) is a key spectroscopic signature for the cyclopropane ring.
Vinylic Protons (³J_trans vs. ³J_cis): The vicinal couplings across the double bond follow well-established trends for alkenes. The coupling between trans-oriented protons (Hₐ and Hₑ) is significantly larger (11-18 Hz) than the coupling between cis-oriented protons (Hₐ and Hₒ, 6-15 Hz).[8] This provides an unambiguous method for assigning the stereochemistry of the vinyl group.
Vinyl-to-Cyclopropyl Coupling (³J_AX): The coupling between the cyclopropyl methine proton (Hₓ) and the adjacent vinylic proton (Hₐ) is a standard vicinal coupling. Its magnitude (typically 6-9 Hz) depends on the rotational conformation around the C1-C4 bond.[9]
Geminal coupling occurs between two non-equivalent protons on the same carbon atom. Its value is sensitive to the H-C-H bond angle and the electronegativity of nearby substituents.
Cyclopropyl Methylene (²J_MN): The geminal coupling between the cyclopropyl methylene protons (Hₘ and Hₙ) is typically negative, with values often ranging from -4 to -8 Hz.[7][12] While the sign is not apparent in a standard 1D spectrum, the magnitude is characteristic of a strained three-membered ring.
Vinylic Methylene (²J_BC): The geminal coupling on the terminal sp² carbon of the vinyl group is very small, usually between 0 and 3 Hz.[6]
Four-bond couplings, known as allylic couplings, are often observable in vinylcyclopropane systems.[10] These occur between the cyclopropyl methine proton (Hₓ) and the terminal vinyl protons (Hₑ and Hₒ). While small (0-3 Hz), their presence as fine splitting in the signals of Hₓ, Hₑ, and Hₒ provides excellent confirmation of the overall vinylcyclopropane structure. This interaction is mediated by the π-system of the double bond.
Experimental Protocol for Spectral Analysis
Acquiring high-quality, high-resolution data is critical for accurately measuring coupling constants and resolving the complex, often overlapping multiplets found in vinylcyclopropane spectra.
Caption: Recommended workflow for the NMR analysis of vinylcyclopropane derivatives.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified vinylcyclopropane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, d₆-DMSO) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve maximum spectral dispersion, which is crucial for resolving complex multiplets.
1D ¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
Use a narrow spectral width that encompasses all proton signals and a large number of data points to ensure high digital resolution for accurate J-value measurement.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Perform meticulous phase correction and baseline correction.
Crucially, avoid applying any significant line-broadening apodization functions , as this can obscure small, long-range couplings and distort multiplet shapes, leading to inaccurate coupling constant measurements.
2D COSY NMR Acquisition: To unambiguously determine which protons are coupled, acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum. Cross-peaks in a COSY spectrum directly indicate that the two corresponding protons are J-coupled. This is invaluable for deciphering the complex spin systems in these molecules.[9]
Analysis and Interpretation:
Integrate all signals to determine the relative number of protons.
Measure the peak-to-peak separation (in Hz) for each splitting in a multiplet to determine the coupling constants.
Use the COSY spectrum to build a connectivity map. For example, a cross-peak between Hₓ and Hₘ confirms they are coupled, validating a measured ³J_XM value.
Compare the measured J-values to the characteristic ranges in the table above to assign the relative stereochemistry of the cyclopropane and vinyl groups.
Conclusion
The ¹H NMR spectrum of a vinylcyclopropane is rich with structural information, encoded primarily within its coupling constants. By understanding the unique influence of the cyclopropane ring's strain and rigid geometry on dihedral angles, researchers can leverage key diagnostic patterns—most notably that ³J_cis > ³J_trans within the cyclopropane ring—to make confident stereochemical assignments. When combined with a robust experimental approach, particularly the use of 2D COSY, the analysis of these coupling constants provides an unparalleled, non-destructive method for the complete characterization of this important class of molecules.
References
Reich, H. J. (n.d.). Coupling Constants and Structure. University of Wisconsin. Retrieved from a course material PDF on vicinal and long-range couplings. [Source is a university course handout, a direct link is not available from the search results but the content is widely established chemical principle.]
Di-Hallé, A., et al. (2023). Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement: Expanding the Reactivity of Donor–Acceptor Cyclopropanes. Synthesis, 55(15), 2489-2498. [Link]
Allegre, K. M., Brennan, N., & Tunge, J. A. (n.d.). Synthesis of Vinyl Cyclopropanes via Anion Relay Cyclization. Department of Chemistry, The University of Kansas. Retrieved from an S3-hosted PDF. [Link]
Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]
Cremer, D., & San-Vicente, J. G. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 107(23), 4732–4745.
Li, T., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(24), 9522–9527. [Link]
Abraham, R. J., & Reid, M. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(5), 380-388. [Link]
Wang, Z., et al. (2023). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]
Bothner-By, A. A., & Naar-Colin, C. (1961). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 39(4), 994-1000. [Link]
Bothner-By, A. A., & Naar-Colin, C. (1961). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Soderberg, T. (2022, March 9). 1H NMR Chemical Shifts. Chemistry LibreTexts. [Link]
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]
CASTEP. (n.d.). NMR J-couplings. Retrieved from [Link]
Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. Retrieved from a university resource PDF. [Source is a university resource, direct link not available from search results but provides general NMR principles.]
Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from [Link]
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
Chemistry Academy. (2022, February 8). vicinal and long range coupling constant || karplus curve and karplus equationsany|factors affecting [Video]. YouTube. [Link]
A Researcher's Guide to Distinguishing cis-trans Isomers of 2-Methoxyethenylcyclopropane using NOE Spectroscopy
In the realm of stereochemistry, the precise determination of molecular geometry is paramount, particularly in fields like drug development and materials science where subtle differences in spatial arrangement can lead t...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of stereochemistry, the precise determination of molecular geometry is paramount, particularly in fields like drug development and materials science where subtle differences in spatial arrangement can lead to vastly different biological activities or material properties.[1] For substituted cyclopropanes, such as 2-methoxyethenylcyclopropane, the distinction between cis and trans isomers presents a common yet critical analytical challenge.[2] This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect (NOE) spectroscopy can be leveraged to unambiguously differentiate these isomers, offering a powerful tool for researchers and scientists.
The Challenge of cis-trans Isomerism in Substituted Cyclopropanes
The rigid, planar nature of the cyclopropane ring restricts free rotation around its carbon-carbon single bonds.[2] This rigidity gives rise to cis-trans isomerism when the ring is substituted. In the case of 2-methoxyethenylcyclopropane, the cis isomer has the methoxyethenyl and the other substituent on the same side of the ring, while in the trans isomer, they are on opposite sides.[3][4] While other analytical techniques can provide initial structural information, they often fall short in definitively assigning the stereochemistry. This is where the through-space correlations provided by NOE spectroscopy become indispensable.[5][6]
The Power of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å.[7][8] This effect is mediated through dipole-dipole interactions and its magnitude is inversely proportional to the sixth power of the distance between the two interacting nuclei.[9][10] This strong distance dependence makes NOE an exceptionally sensitive probe of molecular geometry.[9] By irradiating a specific proton and observing which other protons show an enhanced signal, we can map out the spatial relationships within a molecule and, in this case, distinguish between the cis and trans isomers of 2-methoxyethenylcyclopropane.
Experimental Design: 1D vs. 2D NOESY
Two primary NOE experiments are commonly employed for small molecules: 1D NOESY (Nuclear Overhauser Effect Spectroscopy) and 2D NOESY.[6]
1D NOESY: This experiment involves the selective irradiation of a single proton resonance. It is a relatively quick method, often providing clear results in minutes.[11] It is ideal when you have a specific proton of interest and want to observe its spatial neighbors.[6]
2D NOESY: This experiment provides a comprehensive map of all NOE interactions within the molecule in a single, albeit longer, experiment.[6][12] Cross-peaks in a 2D NOESY spectrum connect protons that are close in space.[9]
The choice between 1D and 2D NOESY often depends on the complexity of the proton spectrum and the amount of sample available. For distinguishing the cis and trans isomers of 2-methoxyethenylcyclopropane, a series of 1D NOESY experiments targeting key protons on the cyclopropane ring and the methoxyethenyl substituent is often sufficient and more time-efficient.[13]
Visualizing the Experimental Workflow
Caption: Workflow for distinguishing cis-trans isomers using 1D NOESY.
Step-by-Step Experimental Protocol for 1D NOESY
1. Sample Preparation:
Concentration: Dissolve approximately 10-20 mg of the 2-methoxyethenylcyclopropane isomer mixture in 0.7 mL of a deuterated solvent (e.g., CDCl3).[14] A sufficient concentration is crucial as NOE signals are inherently weak.[11]
Purity: Ensure the sample is free of particulate matter by filtering it through a small cotton plug in a Pasteur pipette.
Degassing: To minimize interference from paramagnetic oxygen, which can quench the NOE effect, it is highly recommended to degas the sample.[11] This can be achieved by several freeze-pump-thaw cycles.[15]
NMR Tube: Use a high-quality NMR tube to ensure optimal shimming and spectral resolution.[14]
2. NMR Acquisition:
Initial 1H NMR: Acquire a standard high-resolution 1D proton NMR spectrum to identify the chemical shifts of the key protons on the cyclopropane ring and the methoxyethenyl group.
1D NOESY Setup:
Based on the 1H spectrum, select the well-resolved resonances of the cyclopropyl protons and the vinylic proton for selective irradiation in separate 1D NOESY experiments.[16]
Mixing Time (d8): For small molecules, a mixing time in the range of 0.5 to 0.8 seconds is generally effective.[11] This is the period during which the NOE effect builds up.
Number of Scans (ns): Since NOE signals can be weak (often less than 2% of the irradiated peak's intensity), a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[11]
3. Data Processing and Analysis:
Process the acquired 1D NOESY spectra. In a typical spectrum for a small molecule, the irradiated peak will appear as a large negative signal, while the protons experiencing an NOE will show positive peaks.[11]
Carefully integrate the positive NOE signals to quantify the enhancement.
Compare the observed NOE correlations with the expected through-space interactions for both the cis and trans isomers.
Interpreting the Data: Differentiating cis and trans Isomers
The key to distinguishing the isomers lies in the spatial proximity of the protons on the cyclopropane ring to the protons on the methoxyethenyl substituent.
Caption: Expected NOE correlations for cis and trans isomers.
Expected NOE Correlations:
Irradiated Proton
Expected NOE Enhancement in cis-isomer
Expected NOE Enhancement in trans-isomer
Rationale
Cyclopropyl proton adjacent to the methoxyethenyl group
Strong enhancement of the vinylic proton signal.
No significant enhancement of the vinylic proton signal.
In the cis isomer, these protons are on the same face of the cyclopropane ring and therefore in close spatial proximity. In the trans isomer, they are on opposite faces and too far apart for a significant NOE.[8]
Vinylic proton
Strong enhancement of the adjacent cyclopropyl proton signal.
No significant enhancement of the adjacent cyclopropyl proton signal.
Confirms the spatial proximity in the cis isomer.
Data Summary Table:
Isomer
Key Protons
Expected Internuclear Distance
Expected NOE Result
cis
Cyclopropyl-H & Vinylic-H
< 5 Å
Strong positive NOE
trans
Cyclopropyl-H & Vinylic-H
> 5 Å
No significant NOE
By irradiating the cyclopropyl proton adjacent to the substituent and observing a strong NOE to the vinylic proton, one can confidently assign the cis configuration. Conversely, the absence of this NOE correlation is indicative of the trans isomer.
Conclusion
The Nuclear Overhauser Effect provides a robust and reliable method for the unambiguous differentiation of cis and trans isomers of 2-methoxyethenylcyclopropane.[1][6] Through careful experimental design and execution of 1D or 2D NOESY experiments, researchers can gain crucial insights into the three-dimensional structure of their molecules.[5] This level of structural detail is indispensable for advancing research in drug discovery, natural product synthesis, and materials science, where stereochemistry dictates function.
References
1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. [Link]
Theoretical Determination of Molecular Structure and Conformation. 16. Substituted Cyclopropanes-An Electron Density Model of Substituent-Ring Interactions - SMU. [Link]
Substituent effects on the geometries and energies of cyclopropanes and the corresponding 2-propyl derivatives | Journal of the American Chemical Society. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methoxyvinylcyclopropanes
Introduction Methoxyvinylcyclopropanes are a class of organic molecules that, while not extensively documented in mass spectrometry literature, possess a unique combination of functional groups that lead to predictable a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methoxyvinylcyclopropanes are a class of organic molecules that, while not extensively documented in mass spectrometry literature, possess a unique combination of functional groups that lead to predictable and informative fragmentation patterns. These compounds are of interest in synthetic chemistry as versatile building blocks. Understanding their behavior under mass spectrometric analysis, particularly using a robust and common technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is crucial for their identification and characterization in complex mixtures.
This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the expected fragmentation patterns of methoxyvinylcyclopropanes. Due to the limited direct experimental data on this specific class of compounds, this guide will build upon the well-established fragmentation behaviors of their constituent parts: the cyclopropane ring, the vinyl group, and the methoxy group. By understanding these fundamental principles, we can predict the fragmentation pathways and identify the diagnostic ions that are characteristic of methoxyvinylcyclopropanes.
Fundamental Fragmentation Patterns of Key Structural Motifs
The fragmentation of a methoxyvinylcyclopropane in an EI mass spectrometer is governed by the interplay of its three key structural features. Electron ionization involves bombarding the molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M+•).[1][2][3] This molecular ion is energetically unstable and undergoes a series of unimolecular reactions, including bond cleavages and rearrangements, to form various fragment ions.[3][4][5]
Mass Spectrometry of Cyclopropanes
The three-membered ring of cyclopropane is highly strained. Upon ionization, the molecular ion readily undergoes ring-opening to form a more stable open-chain structure.[6] For cyclopropane itself, the molecular ion at m/z 42 is often the base peak.[7] For alkyl-substituted cyclopropanes, the mass spectra often resemble those of isomeric alkenes, indicating that ring-opening is a primary event.[6] Cleavage of the bonds within the cyclopropane ring, particularly at a more substituted carbon, is a common fragmentation pathway.[6]
Mass Spectrometry of Alkenes (Vinyl Groups)
The double bond of the vinyl group influences fragmentation significantly. A key fragmentation pathway for alkenes is allylic cleavage, where the bond allylic to the double bond is cleaved, leading to a stable, resonance-stabilized allylic cation. While a simple vinyl group does not have an allylic position to cleave within itself, its presence can influence rearrangements and the stability of adjacent charges.
Mass Spectrometry of Ethers (Methoxy Groups)
Ethers undergo several characteristic fragmentation reactions. The most prominent is α-cleavage, where a C-C bond adjacent to the oxygen atom is broken, leading to the formation of a resonance-stabilized oxonium ion. For a methoxy group (-OCH3), this can involve the loss of an alkyl radical from the other side of the oxygen. Another common pathway is the cleavage of the C-O bond, which for a methoxy group can result in the formation of a methoxy cation, [CH3O]+, at m/z 31, or the loss of a methoxy radical.[8][9] Additionally, methoxy-substituted compounds, particularly aromatic ones, can undergo rearrangement to lose a neutral molecule of formaldehyde (CH2O, 30 Da).[10]
Predicted Fragmentation Pathways of Methoxyvinylcyclopropanes
By combining the fragmentation principles of its components, we can predict the major fragmentation pathways for a representative methoxyvinylcyclopropane, such as 1-methoxy-1-vinylcyclopropane.
Upon electron ionization, the initial molecular ion (M+•) will be formed. The location of the initial charge (on the oxygen, the double bond, or the cyclopropane ring) will influence the subsequent fragmentation.
Key Predicted Fragmentation Pathways:
α-Cleavage relative to the Methoxy Group: The most likely initial fragmentation is the cleavage of the bond between the cyclopropyl ring and the carbon bearing the methoxy and vinyl groups. This would lead to the loss of a vinyl radical (•CH=CH2, 27 Da) or a cyclopropyl radical (•C3H5, 41 Da). Cleavage of the C-C bond of the ring attached to the substituent would be a form of α-cleavage, potentially leading to a stable oxonium ion.
Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane makes ring-opening a highly probable event. This can occur via cleavage of one of the C-C bonds in the ring, leading to an isomeric open-chain radical cation. This open-chain intermediate can then undergo further fragmentation typical of unsaturated ethers.
Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH3, 31 Da), leaving a vinylcyclopropyl cation.
Formation of a Methoxy Cation: The formation of the [CH3O]+ ion at m/z 31 is a characteristic fragmentation for methoxy compounds and is expected to be observed, though it may not be the base peak.[8]
Rearrangements and Neutral Losses: Complex rearrangements are common in mass spectrometry. For methoxyvinylcyclopropanes, rearrangements following ring-opening could lead to the loss of neutral molecules like formaldehyde (CH2O, 30 Da) or ethylene (C2H4, 28 Da).
Below is a diagram illustrating the predicted major fragmentation pathways for 1-methoxy-1-vinylcyclopropane (Molecular Weight: 98.14 g/mol ).
Caption: Predicted EI fragmentation pathways for 1-methoxy-1-vinylcyclopropane.
Summary of Predicted Key Fragment Ions
m/z
Proposed Ion Structure
Mechanistic Origin
98
[C6H10O]+•
Molecular Ion
83
[M - CH3]+
Loss of a methyl radical (from the methoxy group)
67
[M - OCH3]+
Loss of a methoxy radical
57
[M - C3H5]+
Loss of a cyclopropyl radical via α-cleavage
69
[M - C2H5]+
Loss of an ethyl radical following ring opening and rearrangement
31
[CH3O]+
Methoxy cation from C-O bond cleavage
Comparative Analysis with Alternative Structures
To confidently identify a methoxyvinylcyclopropane, it is useful to consider how its mass spectrum might differ from that of its isomers.
Methoxycyclopentenes: An isomeric methoxycyclopentene would likely show a more prominent molecular ion peak due to its greater stability. Its fragmentation would be dominated by retro-Diels-Alder reactions or cleavage adjacent to the double bond within the ring, leading to a different set of fragment ions.
Open-chain Unsaturated Ethers: An open-chain isomer, such as 1-methoxyhexa-1,5-diene, would not exhibit the characteristic ring-opening fragmentation. Its spectrum would be dominated by cleavage at the allylic positions and fragmentation patterns typical of ethers, but without the influence of the cyclopropyl ring strain.
The presence of fragment ions resulting from the loss of a C3H5 (cyclopropyl) or C2H3 (vinyl) radical from a precursor that has undergone ring-opening would be a strong indicator of a methoxyvinylcyclopropane structure.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of methoxyvinylcyclopropanes using GC-MS with electron ionization. Optimization of parameters may be necessary depending on the specific analyte and instrumentation.
Objective: To obtain the mass spectrum of a volatile methoxyvinylcyclopropane for structural elucidation.
Instrumentation:
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Capillary GC column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
Procedure:
Sample Preparation:
Dissolve the methoxyvinylcyclopropane sample in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program:
Initial temperature: 40 °C, hold for 2 minutes.
Ramp: Increase temperature at 10 °C/min to 250 °C.
Final hold: Hold at 250 °C for 5 minutes.
MS Method:
Ion Source: Electron Ionization (EI)
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: Scan from m/z 30 to 300.
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
Data Analysis:
Identify the chromatographic peak corresponding to the methoxyvinylcyclopropane.
Extract the mass spectrum from this peak.
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as discussed in this guide.
Compare the obtained spectrum with library spectra if available, or interpret it based on the predicted fragmentation pathways.
Caption: Experimental workflow for GC-MS analysis of methoxyvinylcyclopropanes.
Conclusion
The mass spectrometry of methoxyvinylcyclopropanes, while not extensively studied, can be systematically understood by examining the fragmentation behavior of its constituent functional groups. Under electron ionization, these molecules are expected to undergo characteristic fragmentation reactions, including ring-opening of the strained cyclopropane ring, α-cleavage adjacent to the methoxy group, and loss of neutral radicals such as methoxy and vinyl radicals. By predicting the resulting fragment ions and their m/z values, researchers can establish a diagnostic fingerprint for this class of compounds. This predictive approach, grounded in the fundamental principles of mass spectrometry, provides a powerful tool for the structural elucidation of novel methoxyvinylcyclopropanes in various scientific and industrial applications.
References
ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions.
AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and....
Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
PMC. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization.
PubMed. (2024, August 2). Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation.
ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The molecular rearrangements of cyclopropyl epoxides generated from various flavonoid systems.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Further rearrangements of cyclopropyl epoxides. Formation of cyclobutanes and cyclobutenes.
University of Southampton. (2012, February 1). The rearrangement of cyclopropyl carbenes - ePrints Soton.
Oxford Academic. (2007, September 1). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine.
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
Nature. (n.d.). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes.
ResearchGate. (2025, August 7). Electron ionization time-of-flight mass spectrometry: Historical review and current applications | Request PDF.
YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
Institute of Geochemistry. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
Chemguide. (n.d.). mass spectra - fragmentation patterns.
Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
Operational Safety Protocol: Disposal and Handling of 2-Methoxyethenylcyclopropane
Executive Summary & Hazard Profiling 2-Methoxyethenylcyclopropane (and its isomers such as 1-(1-methoxyethenyl)cyclopropane, CAS: 66031-87-6) represents a unique intersection of high-energy functional groups: a strained...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profiling
2-Methoxyethenylcyclopropane (and its isomers such as 1-(1-methoxyethenyl)cyclopropane, CAS: 66031-87-6) represents a unique intersection of high-energy functional groups: a strained cyclopropane ring and an electron-rich vinyl ether .
Effective disposal requires more than standard solvent handling. You must mitigate two specific chemical mechanisms that cause accidents in waste streams: peroxide formation (radical mechanism) and exothermic hydrolysis (acid-catalyzed mechanism).
Physicochemical Hazard Profile
Property
Hazard Classification
Operational Implication
Functional Group
Vinyl Ether (Enol Ether)
High Peroxide Former. Reacts with atmospheric oxygen to form unstable hydroperoxides.
Ring Strain
Cyclopropane (~27.5 kcal/mol)
High Energy Release. Thermal decomposition or combustion releases significant energy; lowers flash point.
Reactivity
Acid-Sensitive
Violent Hydrolysis. In the presence of acids (even weak acidic waste), hydrolyzes to acetaldehyde/derivatives and alcohol, generating heat.
Flammability
Flash Point < 23°C (Est.)
Class IB Flammable Liquid. Vapors are heavier than air and may travel to ignition sources.
Pre-Disposal Stabilization Protocol
WARNING: Do not transfer this material to a waste container without first verifying peroxide levels.[1] Vinyl ethers can polymerize or explode if peroxides are concentrated.
Step 1: Peroxide Quantification
Before disposal, test the aliquot using semi-quantitative peroxide test strips (e.g., Quantofix® or similar starch-iodide indicators).
< 20 ppm: Safe for immediate segregation and disposal.
20 – 100 ppm: Must be treated/reduced before consolidation.
> 100 ppm:DO NOT TOUCH. Contact EHS immediately. High risk of detonation if the cap is twisted or friction is applied.
Step 2: Chemical Quenching (If Peroxides are 20-100 ppm)
If peroxides are detected but below the critical threshold, reduce them using a mild reducing agent. Do not use acidic reducers.
Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ().
Procedure: Add the reducing agent to the solvent in a 1:1 ratio. Shake gently.
Verification: Retest with a peroxide strip to ensure levels are < 10 ppm.
Waste Segregation & Packaging[2][3]
The most common cause of laboratory accidents involving vinyl ethers is incompatible waste mixing .
The "No-Acid" Rule
Scientific Rationale: Vinyl ethers undergo rapid hydrolysis in the presence of protons (
).
If 2-methoxyethenylcyclopropane is poured into a waste container containing acetic acid, HCl, or acidic HPLC waste, the exotherm can boil the solvent, over-pressurize the container, and cause a rupture.
Disposal Workflow
Follow this strict segregation logic:
Container Selection: Use an amber glass bottle or a grounded high-density polyethylene (HDPE) jerrycan.
Stream Classification: Label as "Non-Halogenated Organic Waste - High BTU."
Additives: If the waste will be stored for >30 days, add a stabilizer like BHT (Butylated hydroxytoluene) at 100 ppm to inhibit further peroxidation.
Labeling: Apply a hazardous waste label with the following specific warnings:
The following diagram outlines the logical decision path for safe disposal.
Figure 1: Decision tree for the safe assessment and disposal of vinyl ether derivatives, prioritizing peroxide detection and pH compatibility.
Emergency Contingencies
Spill Response (Volume < 500 mL)
Isolate: Evacuate the immediate area and remove all ignition sources (Bunsen burners, hot plates).
PPE: Wear nitrile gloves (double-gloved), safety goggles, and a fire-retardant lab coat.
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as they increase surface area for flammable vapors.
Disposal: Scoop absorbed material into a pail, seal, and label as "Debris contaminated with Flammable/Peroxidizable Liquid."
Exposure First Aid[7][8]
Inhalation: Move to fresh air immediately. Narcotic effects (dizziness) are common with cyclopropane derivatives.
Skin Contact: Wash with soap and water for 15 minutes.[1] Vinyl ethers defat the skin and can cause dermatitis.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
PubChem. (n.d.).[3] Compound Summary: Cyclopropane, (1-methoxyethenyl)- (CAS 66031-87-6).[3] National Center for Biotechnology Information. [Link][3]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
American Chemical Society. (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety. [Link]
Essential Safety and Operational Guide for Handling 2-Methoxyethenylcyclopropane
This guide provides essential safety protocols, handling procedures, and disposal plans for 2-Methoxyethenylcyclopropane (CAS Number: 73686-07-4). As a dedicated partner in your research, we prioritize providing in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols, handling procedures, and disposal plans for 2-Methoxyethenylcyclopropane (CAS Number: 73686-07-4). As a dedicated partner in your research, we prioritize providing in-depth technical guidance to ensure the safe and effective use of our products. This document is structured to offer immediate, actionable information tailored to the specific chemical nature of 2-methoxyethenylcyclopropane, empowering you to work with confidence and safety.
Understanding the Inherent Hazards
2-Methoxyethenylcyclopropane's structure combines two reactive moieties: a vinyl ether and a cyclopropane ring. This combination dictates its primary hazards: extreme flammability, the potential for explosive peroxide formation, and general reactivity.
Extreme Flammability: Like other vinyl ethers, 2-methoxyethenylcyclopropane is expected to be a highly flammable liquid with a low flash point.[1] Its vapors are likely heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2] Vapors can also form explosive mixtures with air.[3][4] All work must be conducted with strict avoidance of ignition sources.
Peroxide Formation: Vinyl ethers are classified as Class B peroxide-forming chemicals.[5] This means they can form explosive peroxides when concentrated by distillation or evaporation.[6][7] These peroxides are sensitive to heat, shock, and friction, posing a significant explosion risk.[5][8] It is critical to date containers upon receipt and opening and to test for peroxides regularly.[5]
Reactivity: The strained cyclopropane ring and the electron-rich vinyl ether group make this compound susceptible to various chemical reactions. It may polymerize, sometimes violently, when exposed to heat, contaminants, or acids.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the lack of specific toxicological data, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.
PPE Category
Item
Specifications and Recommendations
Eye/Face Protection
Safety Goggles
Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[9] A face shield should be worn in conjunction with goggles when handling larger quantities.[10]
Skin Protection
Gloves
Use chemical-impermeable gloves. Given the ether linkage, nitrile gloves may offer only splash resistance and should be changed immediately upon contamination.[3] Consider butyl rubber or Viton™ for extended handling.[10] Always inspect gloves before use.
Protective Clothing
A flame-retardant lab coat is essential.[11] For significant operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection
Respirator
All handling of 2-methoxyethenylcyclopropane must be performed in a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[13]
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risks associated with this reactive compound.
Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure an eyewash station and safety shower are readily accessible.
Eliminate Ignition Sources: Prohibit open flames, hot plates, and spark-producing equipment in the handling area.[14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][15]
Inert Atmosphere: For transfers and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and reduce the rate of peroxide formation.
Aliquotting: If possible, purchase in small quantities. If working from a larger container, transfer the required amount to a smaller, dated vessel for immediate use.
Peroxide Testing: Before any operation that involves heating or concentration (like distillation), test for the presence of peroxides. Do not proceed if peroxides are detected. Contact your institution's Environmental Health and Safety (EHS) department for guidance on peroxide removal or disposal.[4]
Proper storage is critical to inhibit peroxide formation and prevent accidents.
Container: Store in a tightly sealed, air-impermeable container.[15]
Location: Keep in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[16] The storage area should be separate from oxidizing agents and acids.[2][3]
Labeling: All containers must be clearly labeled with the chemical name, date of receipt, and date of opening.
Duration: Due to the risk of peroxide formation, it is recommended to dispose of opened containers within 6-12 months.[5][6]
Rapid and correct response to an emergency is vital.
Spill Response:
Evacuate all non-essential personnel from the immediate area.
In all cases of exposure, seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing 2-methoxyethenylcyclopropane must be treated as hazardous.
Waste Collection: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent), in a designated, labeled, and sealed container.
Segregation: Do not mix this waste with other waste streams, particularly oxidizers or corrosives.[10]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[17][18] Never pour 2-methoxyethenylcyclopropane down the drain.[2][12]
Visual Experimental Workflow
Spill Response Protocol for 2-Methoxyethenylcyclopropane
Caption: Workflow for responding to a 2-Methoxyethenylcyclopropane spill.
References
New Jersey Department of Health. (2000). VINYL ETHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
International Programme on Chemical Safety & Commission of the European Communities. (1993). VINYL ETHYL ETHER ICSC: 1261. Retrieved from [Link]
International Chemical Safety Cards (ICSCs). ICSC 1261 - VINYL ETHYL ETHER. Retrieved from [Link]
Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
University of New Hampshire Environmental Health and Safety. Peroxide-Forming Chemicals. Retrieved from [Link]
University of Alabama at Birmingham Environmental Health & Safety. EHS Fact Sheet Peroxide Formers. Retrieved from [Link]
University of California, Los Angeles Environmental Health & Safety (EHS). Peroxide Forming Chemicals. Retrieved from [Link]
University of Washington Environmental Health & Safety. (2021). Peroxide-Forming Chemical. Retrieved from [Link]
University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Gelest, Inc. (2016). ETHYL VINYL ETHER Safety Data Sheet. Retrieved from [Link]
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
ResearchGate. (2013). Organic solvents disposal strategies?. Retrieved from [Link]
Hazardous Waste Experts. (2021). How Do You Dispose of Organic Solvents?. Retrieved from [Link]
University of St Andrews. (2024). Ethers | Health & Safety. Retrieved from [Link]